molecular formula C11H15N3O B13156040 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13156040
M. Wt: 205.26 g/mol
InChI Key: FCLXMBJLSSFXDG-UHFFFAOYSA-N
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Description

2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound features a pyrimidine ring substituted with a 2-ethylpyrrolidinyl group and an aldehyde functional group at the 5-position. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with 2-ethylpyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and aldehyde functional group. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the 2-ethylpyrrolidinyl group and the aldehyde functional group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(2-ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-2-10-4-3-5-14(10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3

InChI Key

FCLXMBJLSSFXDG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN1C2=NC=C(C=N2)C=O

Origin of Product

United States

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